molecular formula C22H27ClN2O3 B283414 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide

2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide

Cat. No. B283414
M. Wt: 402.9 g/mol
InChI Key: QYDXEFQEKULOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide inhibits the HAT activity of PCAF by binding to the active site of the enzyme. This prevents the acetylation of histones and other proteins that are involved in cancer cell growth and proliferation. Inhibition of PCAF activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to have significant biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the HAT activity of PCAF. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide in lab experiments is its specificity for PCAF. This allows for targeted inhibition of the enzyme without affecting other HATs. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation is that 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide may not be effective in all cancer types, as some cancer cells may have alternative pathways for histone acetylation.

Future Directions

There are several future directions for the study of 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide. One area of research is the development of more potent and selective inhibitors of PCAF. Additionally, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide could be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Further studies could also investigate the role of PCAF in other diseases, such as neurodegenerative disorders, and the potential therapeutic applications of PCAF inhibitors in these conditions.
Conclusion
In conclusion, 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has potential therapeutic applications in cancer treatment and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide and other PCAF inhibitors in cancer treatment and other disease states.

Synthesis Methods

2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-methoxyphenol, followed by the reaction of the resulting product with cyclohexyl isocyanate and acetic anhydride. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide works by inhibiting the HAT activity of p300/CBP-associated factor (PCAF), which is involved in the acetylation of histones and other proteins that play a role in cancer cell growth and proliferation.

properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide

InChI

InChI=1S/C22H27ClN2O3/c1-27-21-13-16(14-24-18-10-8-17(23)9-11-18)7-12-20(21)28-15-22(26)25-19-5-3-2-4-6-19/h7-13,19,24H,2-6,14-15H2,1H3,(H,25,26)

InChI Key

QYDXEFQEKULOLG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3

Origin of Product

United States

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